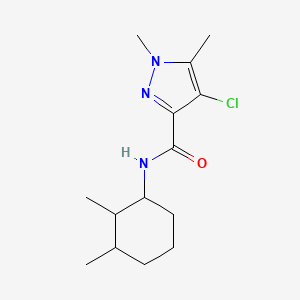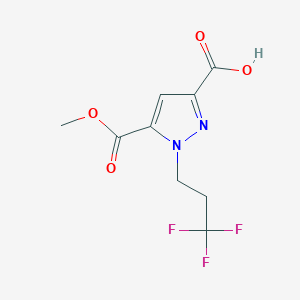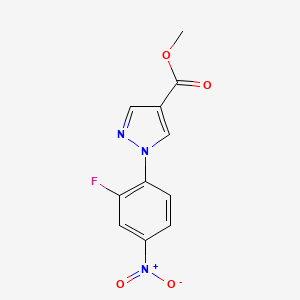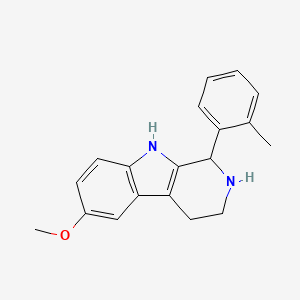
4-chloro-N-(2,3-dimethylcyclohexyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound with a complex structure that includes a pyrazole ring, a cyclohexyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the chloro substituent, and attachment of the cyclohexyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-(2,3-DIMETHYLCYCLOHEXYL)-3-NITROBENZAMIDE
- 4-CHLORO-N-(2,3-DIMETHYLCYCLOHEXYL)-3-AMINOBENZAMIDE
Uniqueness
Compared to similar compounds, 4-CHLORO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has unique structural features that may confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22ClN3O |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
4-chloro-N-(2,3-dimethylcyclohexyl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H22ClN3O/c1-8-6-5-7-11(9(8)2)16-14(19)13-12(15)10(3)18(4)17-13/h8-9,11H,5-7H2,1-4H3,(H,16,19) |
InChI Key |
ADNFQCMMUQMBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=NN(C(=C2Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B10908301.png)
![3-(Pentylsulfanyl)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10908306.png)
![3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B10908314.png)
![2-amino-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B10908315.png)
![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908318.png)

![tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10908321.png)

![2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide](/img/structure/B10908331.png)
![N'~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide](/img/structure/B10908337.png)
![5-chloro-2-hydroxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B10908340.png)

![3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B10908344.png)
